クレマスチン

説明

クレマスチンは、第一世代のH1ヒスタミン拮抗薬であり、抗ヒスタミン作用でよく知られています。くしゃみ、鼻水、目の痒みなど、アレルギー性鼻炎に関連する症状を緩和するために使用されます。 クレマスチンはまた、抗コリン作用を有しており、これが乾燥効果と鎮静作用の副作用に寄与しています .

2. 製法

合成経路と反応条件: クレマスチンフマル酸塩の製造には、いくつかの段階が含まれます。

出発物質: N-メチル-2-(2-エトキシ)ピロリジンは、塩素化置換を受けてN-メチル-2-(2-クロロエチル)ピロリジンを生成します。

アルコールとの反応: N-メチル-2-(2-クロロエチル)ピロリジンは、ソジウムアミドの存在下で、1-(4-クロロフェニル)-1-フェニルエチルアルコールと反応して、ラセミ体のクレマスチンを生成します。

クレマスチンコハク酸塩の形成: ラセミ体のクレマスチンをコハク酸と反応させて、クレマスチンコハク酸塩を生成します。

精製: クレマスチンコハク酸塩をアセトンと水にL-(+)-酒石酸で分割し、続いてフマル酸を加えて、クレマスチンフマル酸塩の粗生成物を得ます。

工業生産方法: クレマスチンの工業生産では、同様の合成経路が採用されますが、より大規模で行われ、最適化された反応条件と精製技術によって、高純度と高収率が保証されます。

反応の種類:

置換反応: クレマスチンは合成中に置換反応を起こし、特に塩素化置換が挙げられます。

酸化と還元: クレマスチンの具体的な酸化や還元反応はあまり強調されていませんが、その構造はこれらの反応による潜在的な改変を可能にします。

一般的な試薬と条件:

塩素化剤: 初期の置換段階で使用されます。

ソジウムアミド: N-メチル-2-(2-クロロエチル)ピロリジンと1-(4-クロロフェニル)-1-フェニルエチルアルコールとの反応を促進します。

主要な製品:

クレマスチンフマル酸塩: 説明された合成経路によって得られる主要な製品です。

4. 科学研究への応用

クレマスチンは、さまざまな科学研究への応用で検討されてきました。

科学的研究の応用

Clemastine has been explored for various scientific research applications:

Neurological Disorders: Clemastine has shown potential in promoting remyelination in multiple sclerosis and other central nervous system disorders.

Cancer Research: Studies have indicated that clemastine can target glioblastoma cell stemness, reducing the propagation of brain tumor-initiating cells.

Allergy Relief: Its primary use remains in treating symptoms of allergic rhinitis and other allergic conditions.

作用機序

クレマスチンは、選択的なヒスタミンH1拮抗薬として作用します。ヒスタミンH1受容体に結合することにより、内因性ヒスタミンの作用を阻害し、くしゃみ、痒み、鼻水などの症状を一時的に緩和します。 クレマスチンはまた、抗コリン作用を示し、これが乾燥効果と鎮静作用に寄与しています .

類似の化合物:

ジフェンヒドラミン: 鎮静作用と抗コリン作用が類似した、もう1つの第一世代の抗ヒスタミン薬です。

クロルフェニラミン: 同様に第一世代の抗ヒスタミン薬ですが、クレマスチンに比べて鎮静作用は弱いです。

ロラタジン: 鎮静作用がより少ない、第二世代の抗ヒスタミン薬です。

クレマスチンの独自性:

生化学分析

Biochemical Properties

Clemastine acts as a selective histamine H1 receptor antagonist. By binding to the histamine H1 receptor, clemastine inhibits the action of endogenous histamine, which leads to the relief of allergic symptoms. The interaction between clemastine and the histamine H1 receptor is competitive, meaning that clemastine competes with histamine for binding to the receptor. This interaction prevents histamine from exerting its effects, such as increased capillary permeability, vasodilation, and smooth muscle contraction .

Cellular Effects

Clemastine affects various types of cells and cellular processes. It influences cell function by blocking histamine-induced responses in target cells. For example, in mast cells, clemastine inhibits the release of histamine and other inflammatory mediators, thereby reducing allergic reactions. Clemastine also affects cell signaling pathways by blocking the activation of histamine H1 receptors, which are involved in various cellular processes such as gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of clemastine involves its binding to the histamine H1 receptor. This binding prevents histamine from interacting with the receptor, thereby blocking the downstream signaling pathways that lead to allergic symptoms. Clemastine’s antagonistic action on the histamine H1 receptor results in the inhibition of histamine-induced effects, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Additionally, clemastine’s anticholinergic effects are due to its ability to block muscarinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clemastine can change over time. Clemastine is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that clemastine can have sustained effects on cellular function, particularly in reducing allergic responses. The stability and degradation of clemastine can influence its efficacy over time. In vitro and in vivo studies have demonstrated that clemastine maintains its antihistamine activity for extended periods, but its effectiveness may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of clemastine vary with different dosages in animal models. At therapeutic doses, clemastine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, clemastine can cause sedation, anticholinergic effects, and other toxic effects. Studies in animal models have shown that there is a threshold dose above which the adverse effects of clemastine become more pronounced. It is important to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

Clemastine is metabolized primarily in the liver. The metabolic pathways involve the cytochrome P450 enzyme system, particularly CYP2D6. Clemastine undergoes oxidative metabolism to form various metabolites, which are then excreted in the urine. The interaction of clemastine with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics. The metabolic pathways of clemastine also play a role in its duration of action and potential drug interactions .

Transport and Distribution

Clemastine is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, which contributes to its sedative effects. Clemastine is also distributed to various tissues, including the liver, kidneys, and lungs. The transport and distribution of clemastine are influenced by its lipophilicity and binding to plasma proteins. These factors affect the localization and accumulation of clemastine in different tissues .

Subcellular Localization

Clemastine’s subcellular localization is primarily in the cytoplasm and cell membrane, where it interacts with histamine H1 receptors and muscarinic acetylcholine receptors. The targeting of clemastine to specific cellular compartments is influenced by its chemical structure and post-translational modifications. The subcellular localization of clemastine affects its activity and function, particularly in blocking histamine-induced responses and exerting anticholinergic effects .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of clemastine fumarate involves several steps:

Starting Material: N-methyl-2-(2-ethoxy)pyrrolidines undergoes chlorination substitution to form N-methyl-2-(2-chloroethyl)pyrrolidines.

Reaction with Alcohol: N-methyl-2-(2-chloroethyl)pyrrolidines reacts with 1-(4-chlorophenyl)-1-phenylethyl alcohol in the presence of sodamide to produce racemic clemastine.

Formation of Clemastine Succinate: The racemic clemastine is then reacted with succinic acid to form clemastine succinate.

Purification: The clemastine succinate is split in acetone and water with L-(+)-tartaric acid, followed by the addition of fumaric acid to obtain clemastine fumarate crude product.

Recrystallization: The crude product is recrystallized using an aqueous acetone solution to obtain pure clemastine fumarate

Industrial Production Methods: The industrial production of clemastine follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

Substitution Reactions: Clemastine undergoes substitution reactions during its synthesis, particularly chlorination substitution.

Oxidation and Reduction: While specific oxidation and reduction reactions of clemastine are not commonly highlighted, its structure allows for potential modifications through these reactions.

Common Reagents and Conditions:

Chlorination Agents: Used in the initial substitution step.

Sodamide: Facilitates the reaction between N-methyl-2-(2-chloroethyl)pyrrolidines and 1-(4-chlorophenyl)-1-phenylethyl alcohol.

Acids: Succinic acid and fumaric acid are used in the formation and purification of clemastine fumarate

Major Products:

Clemastine Fumarate: The primary product obtained through the described synthetic route.

類似化合物との比較

Diphenhydramine: Another first-generation antihistamine with similar sedative and anticholinergic effects.

Chlorpheniramine: Also a first-generation antihistamine, but with less sedative effects compared to clemastine.

Loratadine: A second-generation antihistamine with fewer sedative effects.

Uniqueness of Clemastine:

特性

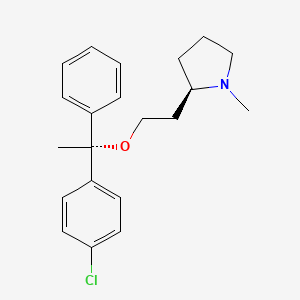

IUPAC Name |

(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNUSGIPVFPVBX-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022832 | |

| Record name | Clemastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (hydrogen fumarate formulation), 4.05e-04 g/L | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Clemastine is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

15686-51-8 | |

| Record name | Clemastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15686-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEMASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QN29S1ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C (hydrogen fumarate formulation) | |

| Record name | Clemastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clemastine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014428 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。